3-cyano-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide
Description
3-cyano-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is a benzamide derivative featuring a pyrazole core substituted with cyclopropyl and trifluoromethyl groups. This compound is of interest in medicinal chemistry due to its structural complexity, which may confer selectivity toward biological targets such as enzymes or receptors. Its synthesis typically involves coupling reactions between functionalized pyrazole intermediates and benzamide precursors, followed by purification via chromatography and characterization by NMR and mass spectrometry .
Properties
IUPAC Name |
3-cyano-N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O/c18-17(19,20)15-9-14(12-4-5-12)24(23-15)7-6-22-16(25)13-3-1-2-11(8-13)10-21/h1-3,8-9,12H,4-7H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRMSDIZRLTROX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CC(=C3)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Cyclopropyl substitution: This can be introduced via cyclopropanation reactions using diazo compounds.
Attachment of the benzamide moiety: This is typically done through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the cyclopropyl group.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the pyrazole ring or cyclopropyl group.
Reduction: The primary product would be the corresponding amine derivative.
Substitution: Substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
Anti-inflammatory Potential
Recent studies have indicated that compounds similar to 3-cyano-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide exhibit anti-inflammatory properties. Specifically, molecular docking studies suggest that these compounds may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The ability to inhibit this enzyme could position this compound as a candidate for treating inflammatory diseases such as arthritis and asthma .
Anticancer Properties
The compound's structural analogs have shown promise in anticancer research. For instance, studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells, potentially through the modulation of various signaling pathways. The trifluoromethyl group is often associated with increased biological activity, enhancing the compound's efficacy against tumor cells .
Antimicrobial Activity
Research into similar compounds has revealed antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. This suggests that this compound could be explored for developing new antibiotics or adjunct therapies for bacterial infections .
Case Study 1: In Silico Analysis
A study utilizing molecular docking techniques demonstrated that the compound could effectively bind to the active site of 5-lipoxygenase, inhibiting its function. This computational approach allows for rapid screening of potential therapeutic candidates and highlights the importance of structural modifications to enhance activity .
Case Study 2: Synthesis and Biological Evaluation
Another research effort focused on synthesizing derivatives of pyrazole compounds, including those with structural similarities to this compound. These derivatives were evaluated for their anti-inflammatory and anticancer activities, showing promising results that warrant further investigation into their mechanisms of action and therapeutic potential .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the cyano group can participate in hydrogen bonding interactions with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-cyano-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide with structurally related compounds, emphasizing differences in substituents, molecular properties, and biological activity:
Key Observations:
Structural Variations and Bioactivity: The cyano group in the target compound distinguishes it from analogs like Compound 45, which incorporates a quinazoline moiety for enhanced EGFR inhibition. The cyano group may improve solubility and target binding compared to nitro or methyl groups in related benzamides . Pyrazole Core Modifications: The 5-cyclopropyl-3-(trifluoromethyl)pyrazole group is shared with Compound 191, but the latter’s indazole-sulfonamide extension broadens its kinase inhibition profile .
Synthetic Routes: The target compound’s synthesis is less complex than Compound 45, which requires chiral resolution, or Compound 191, involving atropisomer separation . Thioether-containing analogs (e.g., N-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide) employ sulfur-based linkages, which may reduce metabolic stability compared to the target compound’s amide bonds .
However, substituents like the cyano group could shift selectivity toward distinct enzymes .
Derivatives like Compound 191 (804.22 g/mol) may face challenges in membrane permeability .
Research Findings and Implications
- Patent Considerations : Compounds with thioether or thiazole groups (e.g., those in ) are excluded from certain therapeutic patents, highlighting the preference for amide or pyrazole-based structures in intellectual property claims .
- Chiral vs. Achiral Synthesis : The target compound avoids the need for chiral resolution, unlike Compound 45 , streamlining production .
- Atropisomerism : Compound 191 ’s atropisomer synthesis underscores the importance of stereochemical control in optimizing activity, a factor less critical for the target compound .
Biological Activity
3-Cyano-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS Number: 1797717-17-9) is a compound that has garnered attention in medicinal chemistry due to its unique structural features, including a trifluoromethyl group and a pyrazole moiety. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 348.32 g/mol. The compound's structure includes:
- Trifluoromethyl group : Known to enhance lipophilicity and metabolic stability.
- Pyrazole ring : Associated with various biological activities, including anti-inflammatory and anticancer properties.
Anticancer Properties
Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer activity. For instance, studies have shown that similar structures can inhibit various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The incorporation of the trifluoromethyl group is believed to enhance the binding affinity to target proteins involved in cancer progression .
The mechanism of action for this compound likely involves:
- Inhibition of Kinases : Similar compounds have been reported to inhibit RET kinases, which are crucial in cancer signaling pathways .
- Interaction with Enzymes : The trifluoromethyl group may improve interactions with key enzymes, impacting their activity and stability .
Case Studies
Several studies have explored the biological activity of related compounds:
- In Vitro Studies : A study on a related pyrazole compound demonstrated an EC50 value of 0.010 μM against specific cancer cell lines, indicating potent activity .
- In Vivo Efficacy : Another study evaluated a similar compound in a mouse model, which showed significant tumor reduction when administered at optimized dosages .
Data Table
| Property | Value |
|---|---|
| CAS Number | 1797717-17-9 |
| Molecular Formula | C₁₇H₁₅F₃N₄O |
| Molecular Weight | 348.32 g/mol |
| Anticancer EC50 | ~0.010 μM |
| Mechanism | Kinase inhibition |
| Targeted Pathway | RET kinase pathway |
Q & A
Q. Purity Assessment :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to achieve ≥95% purity .
What methodologies are recommended for evaluating the compound’s biological activity in vitro?
Basic Research Question
- Enzyme Inhibition Assays : Screen against kinases or receptors (e.g., metabotropic glutamate receptors) using fluorescence polarization or radiometric assays .
- Cellular Models : Test cytotoxicity (IC₅₀) in cancer cell lines (e.g., HeLa or HepG2) via MTT assays, with dose ranges of 0.1–100 µM .
- Solubility : Use DMSO stock solutions (10 mM) diluted in PBS or culture media, ensuring final DMSO ≤0.1% to avoid solvent interference .
How can contradictory biological activity data across studies be resolved?
Advanced Research Question
- Reproducibility Checks : Validate assays under standardized conditions (pH, temperature, cell passage number).
- Metabolic Stability : Assess compound degradation via LC-MS in liver microsomes to rule out false negatives .
- Off-Target Profiling : Use proteome-wide affinity chromatography or CRISPR-Cas9 knockout models to identify unintended targets .
What strategies are effective for analyzing structure-activity relationships (SAR) of analogs?
Advanced Research Question
- Systematic Substitution : Replace the cyclopropyl group with larger rings (e.g., cyclohexyl) or modify the trifluoromethyl group to assess steric/electronic effects .
- Pharmacophore Modeling : Map electrostatic potentials and lipophilic regions using Schrödinger Suite or MOE to predict binding affinity .
- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., mGluR5) to prioritize derivatives for synthesis .
How can researchers address low solubility or bioavailability in preclinical studies?
Advanced Research Question
- Formulation Optimization : Use co-solvents (PEG 400), liposomes, or cyclodextrin complexes to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to the benzamide moiety to improve membrane permeability .
- Pharmacokinetic Profiling : Conduct in vivo studies in rodent models with IV/PO dosing to calculate AUC and half-life .
What analytical techniques are suitable for detecting degradation products during stability studies?
Advanced Research Question
- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), or acidic/basic conditions, then analyze via:
How can computational chemistry aid in predicting metabolic pathways?
Advanced Research Question
- Metabolite Prediction : Use software like Meteor (Lhasa Limited) to simulate Phase I/II metabolism (e.g., CYP450-mediated oxidation of cyclopropyl groups) .
- Density Functional Theory (DFT) : Calculate activation energies for bond cleavage (e.g., amide hydrolysis) to identify labile sites .
What are the best practices for reconciling discrepancies between computational predictions and experimental data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
